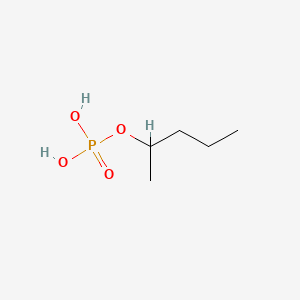
1-Methylbutyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylbutyl dihydrogen phosphate, also known as phosphoric acid dihydrogen (1,3-dimethylbutyl) ester, is an organic phosphate compound with the molecular formula C5H13O4P. It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by a 1-methylbutyl group. This compound is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylbutyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with 1-methylbutanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where phosphoric acid and 1-methylbutanol are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions, and the product is continuously removed and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methylbutyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze back to phosphoric acid and 1-methylbutanol.
Oxidation: It can be oxidized to form phosphoric acid and other oxidation products.
Substitution: The ester group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Hydrolysis: Phosphoric acid and 1-methylbutanol.
Oxidation: Phosphoric acid and various oxidation products.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
1-Methylbutyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in biological phosphate metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its phosphate ester linkage.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-methylbutyl dihydrogen phosphate involves its ability to donate phosphate groups in biochemical reactions. It can interact with enzymes and other proteins that require phosphate groups for their activity. The molecular targets include enzymes involved in phosphorylation and dephosphorylation processes, which are crucial for cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethylbutyl dihydrogen phosphate
- 1-Propylbutyl dihydrogen phosphate
- 1-Butyl dihydrogen phosphate
Uniqueness
1-Methylbutyl dihydrogen phosphate is unique due to its specific 1-methylbutyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can affect its reactivity, solubility, and interaction with biological molecules, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
84196-06-5 |
|---|---|
Molecular Formula |
C5H13O4P |
Molecular Weight |
168.13 g/mol |
IUPAC Name |
pentan-2-yl dihydrogen phosphate |
InChI |
InChI=1S/C5H13O4P/c1-3-4-5(2)9-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
InChI Key |
NCVVTDLFKVYDRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


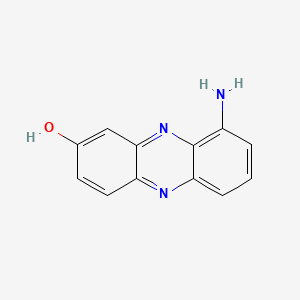


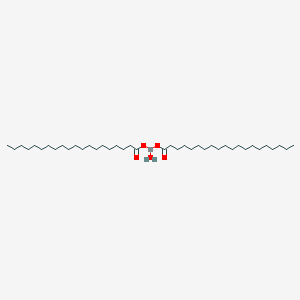
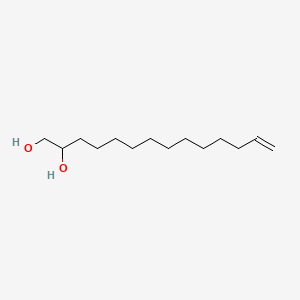
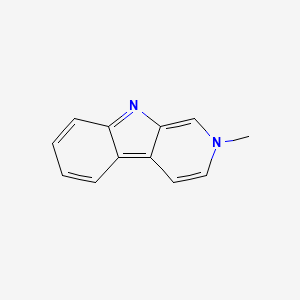

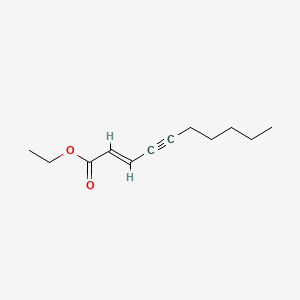
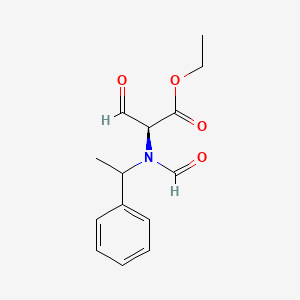
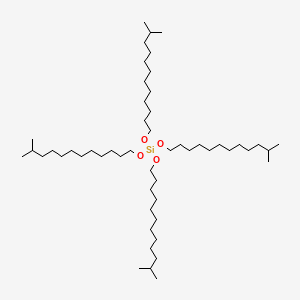
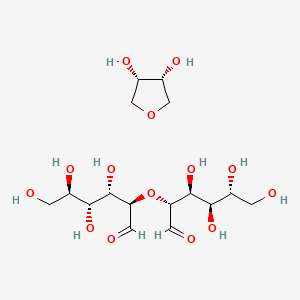
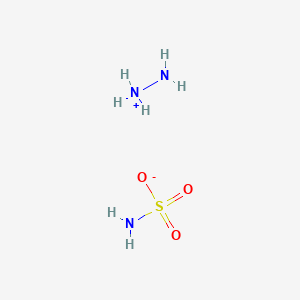
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)

